molecular formula C22H27NO4 B141762 Epocarbazolin A CAS No. 146935-39-9

Epocarbazolin A

Cat. No. B141762
M. Wt: 369.5 g/mol
InChI Key: JFHJFCCMTNIENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epocarbazolin A is a natural product that has been isolated from the fungus Epicoccum sp. It is a member of the carbazole family of alkaloids and has been found to exhibit potent biological activity. Epocarbazolin A has been the subject of considerable research interest due to its potential as a therapeutic agent.

Scientific Research Applications

Discovery and Characteristics

Epocarbazolin A, along with Epocarbazolin B, were identified as novel 5-lipoxygenase inhibitors isolated from Streptomyces anulatus T688-8. These compounds exhibited potent inhibitory activity on rat 5-lipoxygenase and also demonstrated weak antibacterial activity. Structural studies highlighted that epocarbazolins are new carbazole antibiotics with a unique substitution pattern and an epoxide in the side chain (Nihei et al., 1993).

Synthesis Research

Research has also focused on the synthesis of Epocarbazolin A. A study detailed the first total synthesis of racemic Epocarbazolin A and Epocarbazolin B, with a specific focus on asymmetric synthesis of the non-natural (−)-epocarbazolin A using Shi epoxidation (Knöll & Knölker, 2006).

Pharmacological Potential

The pharmacological potential of Epocarbazolin A, as part of carbazole derivatives, has been explored. These compounds, including Epocarbazolin A, have been identified as antioxidants acting as free-radical scavengers. This positions them as potential lead compounds for developing new drugs against diseases initiated by oxygen-derived free radicals. Such research underlines the significance of Epocarbazolin A in the realm of medicinal chemistry (Choi et al., 2008).

properties

CAS RN

146935-39-9

Product Name

Epocarbazolin A

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

4-(hydroxymethyl)-7-methyl-8-[3-methyl-3-(3-methylbutyl)oxiran-2-yl]-9H-carbazole-1,6-diol

InChI

InChI=1S/C22H27NO4/c1-11(2)7-8-22(4)21(27-22)17-12(3)16(26)9-14-18-13(10-24)5-6-15(25)20(18)23-19(14)17/h5-6,9,11,21,23-26H,7-8,10H2,1-4H3

InChI Key

JFHJFCCMTNIENN-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C3=C(C=CC(=C3NC2=C1C4C(O4)(C)CCC(C)C)O)CO)O

Canonical SMILES

CC1=C(C=C2C3=C(C=CC(=C3NC2=C1C4C(O4)(C)CCC(C)C)O)CO)O

synonyms

epocarbazolin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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